molecular formula C14H10FIO B1345431 3'-Fluoro-2-iodo-5'-methylbenzophenone CAS No. 951886-75-2

3'-Fluoro-2-iodo-5'-methylbenzophenone

Cat. No. B1345431
M. Wt: 340.13 g/mol
InChI Key: YJOXYVOROLFEAT-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodo-5'-methylbenzophenone (FIBP) is a synthetic compound that has been widely used in scientific research studies. It is a type of benzophenone, which is a class of organic compounds that contain two benzene rings connected by a single oxygen atom. FIBP has a wide range of applications in both organic and inorganic chemistry. It has been used as a reagent for the synthesis of various compounds, as well as a catalyst for the synthesis of polymers. In addition, FIBP has been used as a photoinitiator for the polymerization of vinyl monomers.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for '3'-Fluoro-2-iodo-5'-methylbenzophenone' involves the introduction of a fluorine and iodine atom onto a benzophenone ring, followed by the methylation of the 5' position.

Starting Materials
Benzophenone, Fluorine gas, Iodine, Methyl iodide, Sodium hydroxide, Acetone, Hydrochloric acid, Sodium chloride, Wate

Reaction
Step 1: Bromination of benzophenone with bromine and hydrochloric acid to form 2-bromo-2'-chlorobenzophenone, Step 2: Fluorination of 2-bromo-2'-chlorobenzophenone with fluorine gas and a catalyst to form 3'-fluoro-2-bromo-2'-chlorobenzophenone, Step 3: Iodination of 3'-fluoro-2-bromo-2'-chlorobenzophenone with iodine and a catalyst to form 3'-fluoro-2-iodo-2'-chlorobenzophenone, Step 4: Methylation of 3'-fluoro-2-iodo-2'-chlorobenzophenone with methyl iodide and a strong base, such as sodium hydroxide, to form 3'-fluoro-2-iodo-5'-methylbenzophenone, Step 5: Purification of the product by recrystallization from acetone, followed by washing with hydrochloric acid, sodium chloride, and water to remove impurities

Mechanism Of Action

3'-Fluoro-2-iodo-5'-methylbenzophenone is used as a photoinitiator in the polymerization of vinyl monomers. When exposed to light, 3'-Fluoro-2-iodo-5'-methylbenzophenone undergoes a photochemical reaction, which results in the formation of a radical species. This radical species then reacts with the vinyl monomer to form a covalent bond, which leads to the formation of a polymer.

Biochemical And Physiological Effects

3'-Fluoro-2-iodo-5'-methylbenzophenone has been studied for its potential biochemical and physiological effects. Studies have shown that 3'-Fluoro-2-iodo-5'-methylbenzophenone can act as an antioxidant, which means that it can help protect cells from oxidative damage caused by free radicals. In addition, 3'-Fluoro-2-iodo-5'-methylbenzophenone has been found to have antimicrobial properties, which means that it can help inhibit the growth of bacteria and fungi.

Advantages And Limitations For Lab Experiments

3'-Fluoro-2-iodo-5'-methylbenzophenone is a useful reagent for laboratory experiments. It is relatively inexpensive and can be easily synthesized in a two-step reaction. However, 3'-Fluoro-2-iodo-5'-methylbenzophenone is a photolabile compound, which means that it is sensitive to light and can degrade if exposed to light for too long. It is also flammable and should be handled with caution.

Future Directions

There are many potential future directions for research involving 3'-Fluoro-2-iodo-5'-methylbenzophenone. For example, further research is needed to better understand the biochemical and physiological effects of 3'-Fluoro-2-iodo-5'-methylbenzophenone. Research could also be conducted to explore the use of 3'-Fluoro-2-iodo-5'-methylbenzophenone as a catalyst for the synthesis of other compounds. Additionally, research could be conducted to explore the potential applications of 3'-Fluoro-2-iodo-5'-methylbenzophenone in the field of medicine, such as the development of new drugs. Finally, research could be conducted to explore the potential applications of 3'-Fluoro-2-iodo-5'-methylbenzophenone in the field of materials science, such as the development of new polymers.

Scientific Research Applications

3'-Fluoro-2-iodo-5'-methylbenzophenone has been used in a variety of scientific research studies. It has been used as a reagent for the synthesis of various compounds, as well as a catalyst for the synthesis of polymers. In addition, 3'-Fluoro-2-iodo-5'-methylbenzophenone has been used as a photoinitiator for the polymerization of vinyl monomers. 3'-Fluoro-2-iodo-5'-methylbenzophenone has also been used in the synthesis of various drugs, including antibiotics, anti-cancer drugs, and anti-inflammatory drugs.

properties

IUPAC Name

(3-fluoro-5-methylphenyl)-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIO/c1-9-6-10(8-11(15)7-9)14(17)12-4-2-3-5-13(12)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOXYVOROLFEAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001238838
Record name (3-Fluoro-5-methylphenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoro-2-iodo-5'-methylbenzophenone

CAS RN

951886-75-2
Record name (3-Fluoro-5-methylphenyl)(2-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluoro-5-methylphenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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